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Cat. No.: B8723462 Get Quote

Introduction: The Challenge of Isomeric Ambiguity
In the realm of chemical research and drug development, a molecular formula represents a

foundational piece of information. However, it is merely the starting point of a complex journey

of identification and characterization. The molecular formula C18H13ClN2O2 encapsulates a

diverse landscape of potential isomeric structures, each with its own unique chemical identity,

physical properties, and biological activities. This technical guide provides an in-depth

exploration of the known isomers of C18H13ClN2O2, offering a comprehensive resource for

researchers, scientists, and drug development professionals. Due to the nascent stage of

research into some of these specific isomers, a definitive, universally registered CAS (Chemical

Abstracts Service) number is not readily available for all identified structures. This guide will

clearly delineate the available registry information for each isomer and present a logical

workflow for their characterization.

Isomer Identification and Characterization Workflow
The process of identifying and characterizing a specific isomer from a given molecular formula

is a systematic endeavor. The following workflow outlines the key steps involved:
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Caption: A generalized workflow for the identification and characterization of chemical isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8723462?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8723462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer I: 4-(4-chlorophenyl)-N-(5-hydroxy-2-
pyridinyl)benzamide
This isomer is the most prominently documented structure corresponding to the molecular

formula C18H13ClN2O2 in publicly accessible databases. While a specific CAS number is not

yet assigned, it is indexed under various other identifiers.

Chemical Identity and Registry Information
Identifier Value Source

IUPAC Name
4-(4-chlorophenyl)-N-(5-

hydroxy-2-pyridinyl)benzamide
PubChem[1]

PubChem CID 135137475 PubChem[1]

ChEMBL ID CHEMBL5898757 PubChem[1]

SCHEMBL ID SCHEMBL20284046 PubChem[1]

BDBM ID BDBM523246 PubChem[1]

InChI

InChI=1S/C18H13ClN2O2/c19

-15-7-5-13(6-8-15)12-1-3-14(4-

2-12)18(23)21-17-10-9-

16(22)11-20-17/h1-11,22H,

(H,20,21,23)

PubChem[1]

InChIKey
YSDVXCLBGSVTQG-

UHFFFAOYSA-N
PubChem[1]

SMILES

C1=CC(=CC=C1C2=CC=C(C=

C2)Cl)C(=O)NC3=NC=C(C=C

3)O

PubChem[1]

Computed Physicochemical Properties
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Property Value Unit

Molecular Weight 324.8 g/mol

XLogP3 3.9

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 3

Exact Mass 324.0665554 Da

Topological Polar Surface Area 71.7 Å²

Heavy Atom Count 23

Data sourced from PubChem CID 135137475.[1]

Experimental Data and Protocols
At present, detailed experimental protocols for the synthesis and analysis of 4-(4-chlorophenyl)-

N-(5-hydroxy-2-pyridinyl)benzamide are not widely published in readily accessible literature.

However, general synthetic strategies for analogous N-arylbenzamides can be adapted.

Proposed Synthetic Approach: Amide Coupling

A plausible synthetic route would involve the amide coupling of a 4-(4-chlorophenyl)benzoic

acid derivative with 2-amino-5-hydroxypyridine.
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Step 1: Activation of Carboxylic Acid

Step 2: Amide Bond Formation

4-(4-chlorophenyl)benzoic acid

Activating Agent
(e.g., SOCl₂, EDCI)

+

Activated Intermediate

2-amino-5-hydroxypyridine

+

Base
(e.g., Et₃N, Pyridine)

+

4-(4-chlorophenyl)-N-
(5-hydroxy-2-pyridinyl)benzamide

Click to download full resolution via product page
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Caption: A conceptual synthetic pathway for 4-(4-chlorophenyl)-N-(5-hydroxy-2-

pyridinyl)benzamide.

General Protocol for Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR signals would include aromatic protons from the biphenyl and pyridine

ring systems, as well as exchangeable protons from the hydroxyl and amide groups.

Expected ¹³C NMR signals would correspond to the carbon atoms of the aromatic rings

and the carbonyl carbon of the amide.

Mass Spectrometry (MS):

Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or

Orbitrap).

The expected exact mass of the protonated molecule [M+H]⁺ would be approximately

325.0738.

Infrared (IR) Spectroscopy:

Acquire the IR spectrum using a KBr pellet or as a thin film.

Characteristic absorption bands would be expected for the N-H stretch (amide), O-H

stretch (hydroxyl), C=O stretch (amide), and C-Cl stretch.

Isomer II: 2-chloro-13-phenyl-1,11-
diazatricyclo[7.4.1.0⁵,¹⁴]tetradeca-2,5(14),8,12-
tetraene-4,10-dione
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This isomer presents a more complex, polycyclic structure. Information regarding this specific

compound is sparse, and it does not have a readily identifiable CAS number or extensive

database entries.

Chemical Identity and Registry Information
Identifier Value Source

IUPAC Name

2-chloro-13-phenyl-1,11-

diazatricyclo[7.4.1.0⁵,¹⁴]tetrade

ca-2,5(14),8,12-tetraene-4,10-

dione

PubChemLite[2]

InChI

InChI=1S/C18H13ClN2O2/c19

-16-9-15(22)12-7-4-8-13-

17(12)21(16)14(10-20-

18(13)23)11-5-2-1-3-6-11/h1-

3,5-6,8-10H,4,7H2,(H,20,23)

PubChemLite[2]

InChIKey
GKYMWPVVIDDTRC-

UHFFFAOYSA-N
PubChemLite[2]

SMILES

C1CC2=C3C(=C1)C(=O)NC=

C(N3C(=CC2=O)Cl)C4=CC=C

C=C4

PubChemLite[2]

Computed Physicochemical Properties
Property Value Unit

Monoisotopic Mass 324.06656 Da

XLogP (predicted) 2.6

Data sourced from PubChemLite.[2]

Safety and Handling
Given the limited toxicological data for these specific isomers, standard laboratory safety

precautions should be strictly followed when handling any compound with the molecular
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formula C18H13ClN2O2. This includes the use of personal protective equipment (PPE) such

as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-

ventilated fume hood. For any newly synthesized or uncharacterized compound, it is prudent to

treat it as potentially hazardous until proven otherwise. A comprehensive safety data sheet

(SDS) should be consulted if available from a commercial supplier, although for novel research

compounds, this is often not the case. General safety guidelines for handling chemical

reagents should be adhered to.[3][4]

Conclusion and Future Directions
The molecular formula C18H13ClN2O2 represents a fascinating area for chemical exploration,

with at least two identified isomers possessing distinct structural features. While "4-(4-

chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide" has a more significant presence in

chemical databases, a dedicated CAS number and extensive experimental data are still

forthcoming. The tricyclic isomer remains largely uncharacterized in the public domain.

For researchers and scientists, this presents both a challenge and an opportunity. The lack of

comprehensive data necessitates primary research to fully elucidate the properties and

potential applications of these compounds. Future work should focus on:

Definitive CAS Number Assignment: Submission of these compounds to the Chemical

Abstracts Service for official registration.

Synthesis and Purification: Development and optimization of synthetic routes to obtain pure

samples of each isomer.

Spectroscopic and Crystallographic Analysis: Full structural characterization using a suite of

analytical techniques, including single-crystal X-ray diffraction.

Biological Screening: Evaluation of the biological activity of these compounds in relevant

assays to explore their potential as drug candidates or research tools.

This technical guide serves as a foundational resource, consolidating the currently available

information and providing a roadmap for future investigation into the intriguing chemical space

of C18H13ClN2O2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

3. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Navigating the Isomeric Landscape of C18H13ClN2O2:
A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8723462#c18h13cln2o2-cas-number-and-registry-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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